molecular formula C9H20N2O4S2 B5286971 1-(butylsulfonyl)-4-(methylsulfonyl)piperazine

1-(butylsulfonyl)-4-(methylsulfonyl)piperazine

Cat. No.: B5286971
M. Wt: 284.4 g/mol
InChI Key: LJZYRGJJVGLRAZ-UHFFFAOYSA-N
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Description

1-(Butylsulfonyl)-4-(methylsulfonyl)piperazine is a chemical compound belonging to the piperazine family. Piperazine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. This compound, characterized by the presence of butylsulfonyl and methylsulfonyl groups attached to a piperazine ring, exhibits unique chemical properties that make it valuable for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(butylsulfonyl)-4-(methylsulfonyl)piperazine typically involves the reaction of piperazine with butylsulfonyl chloride and methylsulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to 50°C
  • Reaction Time: 12-24 hours

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(Butylsulfonyl)-4-(methylsulfonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The sulfonyl groups can be further oxidized to sulfonic acids under strong oxidizing conditions.

    Reduction: Reduction of the sulfonyl groups can yield thiol derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products:

    Oxidation: Sulfonic acids

    Reduction: Thiol derivatives

    Substitution: Various alkylated or acylated piperazine derivatives

Scientific Research Applications

1-(Butylsulfonyl)-4-(methylsulfonyl)piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and as a scaffold for drug design.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of 1-(butylsulfonyl)-4-(methylsulfonyl)piperazine involves its interaction with specific molecular targets. The sulfonyl groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their activity. The piperazine ring can interact with receptors or enzymes, modulating their function. The exact pathways and targets depend on the specific application and the biological system under investigation.

Comparison with Similar Compounds

  • 1-(Butylsulfonyl)piperazine
  • 1-(Methylsulfonyl)piperazine
  • 4-(Methylsulfonyl)piperazine

Comparison: 1-(Butylsulfonyl)-4-(methylsulfonyl)piperazine is unique due to the presence of both butylsulfonyl and methylsulfonyl groups, which confer distinct chemical and biological properties. Compared to its analogs, this compound may exhibit enhanced solubility, stability, and reactivity, making it a valuable tool in various research and industrial applications.

Properties

IUPAC Name

1-butylsulfonyl-4-methylsulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O4S2/c1-3-4-9-17(14,15)11-7-5-10(6-8-11)16(2,12)13/h3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJZYRGJJVGLRAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCN(CC1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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